![molecular formula C7H7Br2NO4S2 B2978367 3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid CAS No. 1094685-59-2](/img/structure/B2978367.png)
3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid, also known as DBTPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DBTPA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
Overview of Sulfonamide Research
Research on sulfonamides, a class to which 3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid belongs, has demonstrated their significant role in medicinal chemistry. Sulfonamides have been extensively studied for their diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. A specific focus has been on N-sulfonylamino azines, indicating a broad interest in their synthesis, biological, and preclinical studies due to their therapeutic potential (Elgemeie, Azzam, & Elsayed, 2019).
Sulfonamides in Antiglaucoma Therapy
Sulfonamides have been identified as effective antiglaucoma agents, underscoring the therapeutic value of sulfonamide compounds in eye health. The patent literature from 2007 to 2013 highlights innovations in sulfonamide-based carbonic anhydrase inhibitors (CAIs) for glaucoma management, reflecting ongoing research to improve treatment options for this major cause of blindness (Masini, Carta, Scozzafava, & Supuran, 2013).
Sulfonamides in Antimicrobial and Anticancer Research
Sulfonamides have demonstrated a wide range of pharmacological effects, including antimicrobial and anticancer activities. The structural diversity of sulfonamide derivatives has facilitated the discovery of new therapeutic agents, highlighting their significance in drug development against various diseases (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).
Environmental and Human Health Impact
The presence of sulfonamides in the environment has raised concerns regarding their potential impact on microbial populations and human health. Research has shown that even small amounts of sulfonamides, mainly derived from agricultural activities, can induce changes in microbial communities, posing a risk to human health on a global scale (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Safety and Hazards
The safety information available indicates that “3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2,5-Dibromothiophen-3-yl)sulfonylamino]propanoic acid . These factors can include pH, temperature, and the presence of other compounds.
Eigenschaften
IUPAC Name |
3-[(2,5-dibromothiophen-3-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO4S2/c8-5-3-4(7(9)15-5)16(13,14)10-2-1-6(11)12/h3,10H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTSPGDXCYXRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCCC(=O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2978284.png)
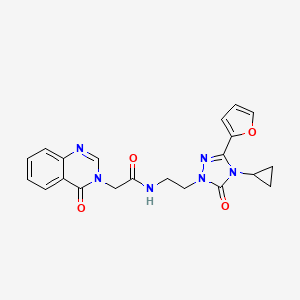
![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2978289.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2978293.png)
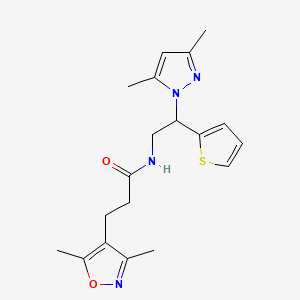
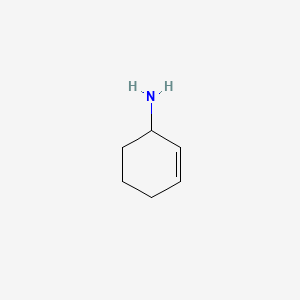
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2978297.png)
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2978298.png)
![4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2978300.png)
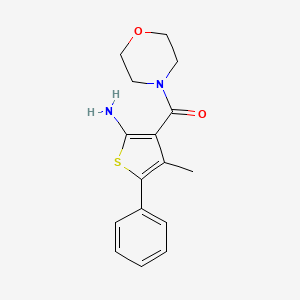
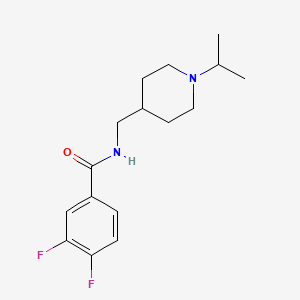
![1-({Benzyl[(oxolan-2-yl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2978305.png)
![Dimethyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B2978306.png)
![N-(4-ethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2978307.png)